molecular formula C14H16O B15313515 1-(1-Phenylcyclopentyl)prop-2-en-1-one

1-(1-Phenylcyclopentyl)prop-2-en-1-one

Cat. No.: B15313515
M. Wt: 200.28 g/mol
InChI Key: ORCHDLIAGQBSAB-UHFFFAOYSA-N
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Description

1-(1-Phenylcyclopentyl)prop-2-en-1-one is an organic compound characterized by a phenyl group attached to a cyclopentyl ring, which is further connected to a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Phenylcyclopentyl)prop-2-en-1-one typically involves the reaction of cyclopentanone with benzaldehyde in the presence of a base, such as sodium hydroxide, to form the intermediate 1-phenylcyclopentanol. This intermediate is then subjected to dehydration to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced separation techniques, such as distillation and crystallization, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Phenylcyclopentyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(1-Phenylcyclopentyl)prop-2-en-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Phenylcyclopentyl)prop-2-en-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)prop-2-en-1-one
  • 1-(3-Bromophenyl)prop-2-en-1-one
  • 1-(3-Fluorophenyl)prop-2-en-1-one

Comparison: 1-(1-Phenylcyclopentyl)prop-2-en-1-one is unique due to the presence of the cyclopentyl ring, which imparts distinct steric and electronic properties compared to its analogs

Properties

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

1-(1-phenylcyclopentyl)prop-2-en-1-one

InChI

InChI=1S/C14H16O/c1-2-13(15)14(10-6-7-11-14)12-8-4-3-5-9-12/h2-5,8-9H,1,6-7,10-11H2

InChI Key

ORCHDLIAGQBSAB-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1(CCCC1)C2=CC=CC=C2

Origin of Product

United States

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